N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent to form the benzothiazole core. This intermediate is then coupled with 4-(1-methyl-1-phenylethyl)phenol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for large-scale production and often employ catalysts and microwave irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, mild conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-N’-(4-methoxyphenyl)thiourea
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- N’-(1,3-Benzothiazol-2-yl)-arylamides
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide stands out due to its unique structural features, which confer specific biological activities. The presence of the 4-(1-methyl-1-phenylethyl)phenoxy group enhances its lipophilicity, allowing better cell membrane penetration and increased bioavailability. This makes it a promising candidate for further drug development and industrial applications.
Properties
Molecular Formula |
C24H22N2O2S |
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Molecular Weight |
402.5g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H22N2O2S/c1-24(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)28-16-22(27)26-23-25-20-10-6-7-11-21(20)29-23/h3-15H,16H2,1-2H3,(H,25,26,27) |
InChI Key |
VRCWUHYJVMLBHP-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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